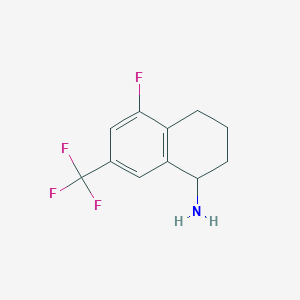
1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound that belongs to the class of indene derivatives
Vorbereitungsmethoden
The synthesis of 1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves several steps. One common method is the introduction of an amino group and a chloro group into the indene structure. This can be achieved through a series of organic reactions, including cyclization and substitution reactions. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has been studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. In medicine, it may serve as a lead compound for the development of new therapeutic agents. In industry, it can be used in the production of various chemical products .
Wirkmechanismus
The mechanism of action of 1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. Further research is needed to fully elucidate the mechanism of action of this compound .
Vergleich Mit ähnlichen Verbindungen
1-Amino-7-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as 1-chloro-2,3-dihydro-1H-indene and 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid. These compounds share a similar indene structure but differ in the functional groups attached to the indene ring. The presence of different functional groups can significantly influence the chemical and biological properties of these compounds, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
1-amino-7-chloro-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-3-1-2-6-4-5-10(12,8(6)7)9(13)14/h1-3H,4-5,12H2,(H,13,14) |
InChI-Schlüssel |
ZBDDQZUNDJTGEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C1C=CC=C2Cl)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053561.png)
![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)




![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)

![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
![N-(3-(5-(4-Chlorobenzyl)-3-(methoxymethyl)-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)phenyl)acetamide](/img/structure/B13053609.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13053611.png)
